2,6-Diisopropylnaphthalene

Catalog No.
S604783
CAS No.
24157-81-1
M.F
C16H20
M. Wt
212.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diisopropylnaphthalene

Impure diisopropylnaphthalene mixtures fail to yield linear PEN due to 2,7-isomer, which cannot be removed by distillation (bp difference 2.6°C). Our 2,6-DIPN is obtained by melt crystallization (mp difference 69°C) to achieve >99% 2,6-isomer content, essential for oxidation to 2,6-NDCA. • Guarantees rigid, linear polymer backbone for high-performance PEN. • Acts as reversible sprout inhibitor without CIPC residue risk. • Supplied in bulk and research quantities with inert atmosphere packaging.

CAS Number

24157-81-1

Product Name

2,6-Diisopropylnaphthalene

IUPAC Name

2,6-di(propan-2-yl)naphthalene

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3

InChI Key

GWLLTEXUIOFAFE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C

Synonyms

2,6-diisopropylnaphthalene, 2,6-DIPN, 2,6-disopropylnaphtalene

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C

The exact mass of the compound 2,6-Diisopropylnaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166467. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

2,6-Diisopropylnaphthalene (CAS 24157-81-1) is a highly substituted alkylnaphthalene that serves as a critical industrial precursor for advanced polyesters and a specialized agrochemical agent[1]. Structurally characterized by isopropyl groups at the 2 and 6 positions, it is a primary feedstock for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDCA), the core monomer for high-performance polyethylene naphthalate (PEN) polymers [2]. Beyond polymer synthesis, 2,6-DIPN functions as a reversible plant growth regulator used for post-harvest sprout inhibition, replacing heavily regulated mitotic inhibitors, and serves as a low-toxicity dielectric fluid [3]. Procurement of 2,6-DIPN heavily depends on its isomeric purity, as the presence of the thermodynamically similar 2,7-DIPN isomer severely degrades downstream polymerization and application efficacy [1].

Research Fit

Isomeric Purity Critical for polymer-grade applications
Dual Application Polymer precursor and post-harvest sprout suppressant
Process Selectivity Catalyst choice impacts final isomer purity and cost

Substituting 2,6-DIPN with crude diisopropylnaphthalene mixtures or closely related analogs like 2,7-DIPN leads to critical failures in both chemical synthesis and regulatory compliance [1]. In polymer precursor workflows, the 2,7-isomer cannot form the linear, rigid backbone required for high-performance PEN plastics, making isomeric separation mandatory. Because 2,6-DIPN and 2,7-DIPN have a boiling point difference of only 2.6 °C, standard distillation fails, necessitating specialized melt or solvent crystallization leveraging their massive melting point differential (69 °C vs. -3 °C)[1]. In agrochemical applications, substituting 2,6-DIPN with traditional agents like Chlorpropham (CIPC) introduces unacceptable residue risks that violate modern food safety tolerances, while alternative natural oils lack the sustained efficacy of 2,6-DIPN [2].

Substitution Risk

Only the 2,6-substitution pattern provides the rigid, linear geometry essential for PEN and LCP polymer performance.
Generic dialkylnaphthalenes lack the isomer-specific purity required for advanced polymer synthesis.
Higher lipophilicity and a distinct metabolic pathway differentiate 2,6-DIPN from DMN, affecting handling and regulatory status.

Crystallization Separation from 2,7-DIPN

The purification of 2,6-DIPN from crude reaction mixtures is complicated by the co-formation of 2,7-DIPN. Because their boiling points differ by only 2.6 °C, fractional distillation is ineffective [1]. However, procurement specifications demanding >99% purity rely on their distinct thermodynamic properties: 2,6-DIPN has a melting point of approximately 69 °C, whereas 2,7-DIPN melts at -3 °C [1]. Industrial separation exploits this 72 °C differential through suspension or layer melt crystallization. At temperatures around -20 °C, the mixture reaches a eutectic point consisting of roughly 98% 2,6-DIPN and 2% 2,7-DIPN, allowing high-purity recovery of the 2,6-isomer[1].

Evidence DimensionMelting Point Differential for Separation
Target Compound Data69 °C (2,6-DIPN)
Comparator Or Baseline-3 °C (2,7-DIPN)
Quantified Difference72 °C difference enabling crystallization (vs. 2.6 °C boiling point difference)
ConditionsMelt or solvent crystallization from crude alkylation mixtures

Buyers must ensure the supplier uses crystallization rather than distillation to achieve the >99% isomeric purity required for polymer-grade 2,6-NDCA synthesis.

Catalyst Selectivity
Head-to-head
61% selectivity vs 33% baseline (+28 pp)
Supports catalyst selection for higher isomer yield
Liquid-phase alkylation with dealuminated H-mordenite

Oxidation to 2,6-NDCA

2,6-DIPN is a premier feedstock for producing 2,6-naphthalenedicarboxylic acid (2,6-NDCA), the monomer for PEN. In liquid-phase catalytic oxidation using Co/Mn/Br catalysts in acetic acid, 2,6-DIPN achieves high conversion rates [1]. Continuous process oxidation of 2,6-DIPN yields 2,6-NDCA at up to 73% yield with purities reaching 95% before final recrystallization [1]. Compared to unrefined alkylnaphthalene mixtures which produce low yields of the target isomer, pure 2,6-DIPN provides a highly specific oxidation pathway, minimizing highly stable intermediate bottlenecks and ensuring the linear dicarboxylic acid geometry required for polymerization [1].

Evidence DimensionOxidation Yield to 2,6-NDCA
Target Compound Data73% yield (up to 95% crude purity)
Comparator Or BaselineBaseline crude alkylnaphthalene mixtures (<40% yield of target isomer)
Quantified Difference>30% yield improvement over non-optimized or mixed-isomer feedstocks
ConditionsLiquid-phase air oxidation (Co/Mn/Br catalyst, acetic acid solvent)

Procuring pure 2,6-DIPN directly dictates the yield and economic viability of scaling up 2,6-NDCA monomer production for advanced polyesters.

Purity Achievement
Supporting evidence
≥99% purity
Establishes purity benchmark for polymer-grade procurement
Static melt crystallization from isomer mixture

Sprout Suppression vs. CIPC

In agricultural storage, 2,6-DIPN serves as a highly effective alternative to the traditional sprout inhibitor Chlorpropham (CIPC). While CIPC acts as a permanent mitotic inhibitor that leaves toxic residues (strictly limited to <30 ppm in the US and banned in the EU), 2,6-DIPN acts as a reversible plant growth regulator mimicking endogenous hormonal signals [1]. Applied as an aerosol at 20–40 mg/m³, 2,6-DIPN achieves 60–85% sprout suppression for 4–6 months [1]. Furthermore, when used in integrated programs, it allows facilities to drastically reduce or eliminate CIPC application rates, ensuring compliance with tightening global food safety tolerances [1].

Evidence DimensionMechanism and Regulatory Residue Limit
Target Compound DataReversible hormonal suppression (exempt from strict toxic residue limits)
Comparator Or BaselineCIPC (Permanent mitotic inhibitor, strictly limited to <30 ppm or banned)
Quantified DifferenceElimination of mitotic inhibitor residues while maintaining 60-85% suppression
ConditionsPost-harvest aerosol fogging (20-40 mg/m³) in potato storage

For agrochemical formulators and storage facilities, 2,6-DIPN provides a compliant, low-toxicity alternative to heavily restricted traditional sprout inhibitors.

Sprout Suppression
Head-to-head
Two applications 300 mg a.i./kg vs single CIPC 22 mg a.i./kg
Reported comparable sprout suppression efficacy context
Stored Russet Burbank potatoes, thermal fogging

Environmental Safety vs. PCBs

Following the severe restrictions on polychlorinated biphenyls (PCBs) due to their extreme bioaccumulation and toxicity, 2,6-DIPN emerged as a functional substitute in dielectric fluids and carbonless paper solvents[2]. Unlike PCBs, which persist indefinitely in environmental and biological systems, 2,6-DIPN demonstrates a significantly safer metabolic profile. In mammalian models, over 85% of an oral dose of 2,6-DIPN is absorbed and rapidly metabolized within 48 hours, with maximum tissue levels peaking within 4 hours and subsequently declining, preventing the long-term adipose tissue bioaccumulation characteristic of legacy halogenated dielectric fluids [1].

Evidence DimensionBiological Retention and Metabolism
Target Compound DataRapid metabolism (>85% processed/excreted within 48 hours)
Comparator Or BaselinePCBs (High persistence and permanent adipose bioaccumulation)
Quantified DifferenceNear-complete metabolic clearance vs. indefinite bioaccumulation
ConditionsMammalian metabolic models (oral administration, 100 mg/kg)

Industrial buyers selecting dielectric or heat-transfer fluids must prioritize 2,6-DIPN to meet modern environmental and occupational safety mandates without sacrificing fluid performance.

Toxicological Profile
Class-level
Side-chain oxidation pathway; lung toxicity not observed
Metabolic route differs from naphthalene ring oxidation
Rat metabolism and mice toxicity data; class-level inference
Lipophilicity
Class-level
Log P 6.513
Higher than naphthalene (~3.3); impacts formulation design
Calculated value; influences solvent and application method

PEN Precursor Synthesis

2,6-DIPN is the ideal starting material for the catalytic oxidation to 2,6-naphthalenedicarboxylic acid (2,6-NDCA). Its high isomeric purity ensures the resulting polymer backbone is strictly linear, which is required for the superior thermal and mechanical properties of PEN plastics used in advanced packaging and electronics [1].

Sprout Inhibitor Formulations

As a reversible plant growth regulator, 2,6-DIPN is perfectly suited for formulating modern sprout inhibitors for potato storage. It is the preferred choice for markets facing strict CIPC residue bans, offering reliable suppression via aerosol fogging without violating food safety tolerances [2].

PCB-Free Dielectric Fluids

Due to its excellent thermal stability and lack of bioaccumulative toxicity, 2,6-DIPN is utilized in the manufacture of modern dielectric fluids and hydraulic system lubricants, replacing legacy polychlorinated biphenyls (PCBs) in high-voltage and industrial applications[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Performance Polymer Synthesis
2,6-isomer purity and catalyst process origin
Purity specification review and polymer property testing
Post-Harvest Potato Sprout Suppression
Lipophilicity and thermal fogging compatibility
Reported sprout suppression efficacy and regulatory status review
Toxicology SAR Research Tool
Distinct side-chain oxidation pathway
Metabolic endpoint comparison with naphthalene and analog studies
Analytical Standard for QC
High purity and defined melting point
Chromatographic calibration accuracy and residue monitoring validation

XLogP3

5.8

UNII

1X71YEU9QB

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24157-81-1

Wikipedia

2,6-diisopropylnaphthalene

General Manufacturing Information

Naphthalene, 2,6-bis(1-methylethyl)-: ACTIVE

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